molecular formula C7H9ClN2O3 B2970979 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride CAS No. 2287287-95-8

3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride

Cat. No. B2970979
CAS RN: 2287287-95-8
M. Wt: 204.61
InChI Key: YFPBLHRMYCCMFN-UHFFFAOYSA-N
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Description

Azetidine is a basic heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom . The term “3-(Azetidin-3-yl)” suggests that the compound has an azetidine group at the 3rd position. Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring . The term “1,2-oxazole-5-carboxylic acid” suggests that the compound has an oxazole group at the 1st and 2nd positions and a carboxylic acid group at the 5th position. Hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Azetidine, oxazole, and carboxylic acid groups can all participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research highlights the efficiency of microwave-assisted synthesis techniques in preparing nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, showcasing their pharmacological potential against various bacterial and fungal strains (Mistry & Desai, 2006). Another study elaborates on the synthesis of azetidinylquinolones, indicating the importance of stereochemistry in enhancing antibacterial activity, particularly against resistant strains (Frigola et al., 1995).

Antibacterial and Antifungal Activities

Azetidinone derivatives have been synthesized and evaluated for their significant antibacterial and antifungal activities. One study synthesized 3-chloro-4-(substituted phenyl)-azetidin-2-ones and demonstrated their efficacy against several bacteria and fungi, underlining the potential of azetidinone scaffolds in developing new antimicrobial agents (Mohite & Bhaskar, 2011).

Novel Scaffolds and Drug Development

Research on carbohydrate-derived bicyclic azetidin-3-ones showcases their utility as scaffolds for synthesizing highly functionalized azetidines, contributing to the development of novel compounds with potential therapeutic applications (Martínez & Fleet, 2014). Moreover, the synthesis of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, which displayed notable antibacterial and antifungal activities, further emphasizes the versatility of azetidinones in medicinal chemistry (Walsh et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to understand its properties, synthesis methods, and potential uses .

properties

IUPAC Name

3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-7(11)6-1-5(9-12-6)4-2-8-3-4;/h1,4,8H,2-3H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBLHRMYCCMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NOC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2287287-95-8
Record name 3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
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